molecular formula C11H13BrN4 B12627188 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Cat. No.: B12627188
M. Wt: 281.15 g/mol
InChI Key: XGGXRDOMYCKGKD-UHFFFAOYSA-N
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Description

1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a bromine atom at the 5-position and a piperazine ring at the 3-position enhances the compound’s chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core

Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole ring .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 5-bromo-3-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

1H-Indazole, 5-bromo-3-(1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the bromine and piperazine modifications.

    5-Bromo-1H-indazole: Similar structure but lacks the piperazine ring.

    3-(1-Piperazinyl)-1H-indazole: Similar structure but lacks the bromine atom.

Uniqueness: 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is unique due to the combined presence of the bromine atom and the piperazine ring, which enhances its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H13BrN4

Molecular Weight

281.15 g/mol

IUPAC Name

5-bromo-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C11H13BrN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15)

InChI Key

XGGXRDOMYCKGKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)Br

Origin of Product

United States

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